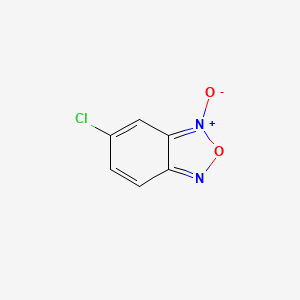

5-Chlorobenzofurazan 3-oxide

描述

Contextualization of Benzofurazan (B1196253) and N-Oxide Chemistry in Heterocyclic Research

Benzofurazan and its N-oxide derivatives, also known as benzofuroxans, represent a significant class of heterocyclic compounds that have garnered considerable attention in organic chemistry. researchgate.netrsc.org These structures are characterized by a benzene (B151609) ring fused to a furazan (B8792606) (1,2,5-oxadiazole) or furoxan (1,2,5-oxadiazole 2-oxide) ring. researchgate.netontosight.ai The chemistry of N-oxides, in general, is a rich field, with the N-O bond imparting unique reactivity and electronic properties to the parent heterocyclic system. ontosight.ai

Benzofurazan oxides are notable for their role as versatile precursors in the synthesis of a wide array of other heteroaromatic N-oxides, which can be challenging to prepare through other methods. clockss.org A key reaction in this context is the "Beirut Reaction," a one-step synthesis of quinoxaline (B1680401) di-N-oxides from the reaction of a benzofurazan oxide with an enamine. clockss.orgresearchgate.net This method has proven instrumental in creating a diverse range of biologically active compounds. clockss.org The reactivity of the benzofurazan oxide system allows it to react with various nucleophilic species, including enamines and enolate anions, to yield complex heterocyclic structures. clockss.org Furthermore, benzofurazan N-oxides can act as precursors for α-imino gold carbene intermediates, leading to the synthesis of functionalized indoles. acs.org

The general synthetic routes to benzofurazan oxides involve either the oxidation of o-nitroanilines with agents like sodium hypochlorite (B82951) or the pyrolysis of o-nitrophenyl azides. clockss.orgaub.edu.lb A noteworthy characteristic of asymmetrically substituted benzofurazan oxides is the potential for tautomerism, where two isomers can interconvert in solution, often rationalized as proceeding through an o-dinitroso intermediate. aub.edu.lb This has led to a degree of ambiguity in nomenclature, with compounds sometimes named to reflect this dynamic equilibrium. aub.edu.lb

Academic Significance of Chlorinated Benzofurazan Derivatives

The introduction of chlorine atoms to the benzofurazan or benzofuroxan (B160326) scaffold significantly influences the chemical reactivity and properties of the resulting derivatives. Chlorinated benzofurazans are important intermediates in the synthesis of more complex molecules. mdpi.com For instance, 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a well-known reagent used to convert non-fluorescent primary and secondary amines into highly fluorescent derivatives for analytical detection. mdpi.com

The chlorine atom on the benzofurazan ring is often susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. mdpi.comnih.gov Studies on the reaction of chloro-nitrobenzofurazans with 1,3-diaminobenzenes have demonstrated regioselective C-C coupling reactions under mild conditions, yielding novel electron-donor-acceptor architectures. mdpi.com The reactivity of these chlorinated derivatives is influenced by the electronic effects of other substituents on the ring system. researchgate.netnih.gov For example, DFT calculations have shown that the condensed furoxan ring and the presence of chlorine atoms can alter the aromaticity of the carbocyclic ring and influence the rotational barrier of a nitro group, thereby affecting the molecule's reactivity in nucleophilic substitution reactions. nih.gov

The synthesis of chlorinated benzofurazan derivatives often starts from corresponding chlorinated nitroanilines. For example, 5-chlorobenzofurazan (B93684) oxide can be prepared from the oxidation of a corresponding ortho-nitroaniline with sodium hypochlorite. sdiarticle4.comsdiarticle4.com These chlorinated heterocycles serve as building blocks for a variety of other compounds, including those with potential applications in materials science and medicinal chemistry. rsc.org

Overview of Key Research Trajectories and Open Questions Pertaining to 5-Chlorobenzofurazan 3-oxide

This compound, also known as 6-Chlorobenzofuroxan, is a specific chlorinated derivative that serves as a valuable reagent in synthetic organic chemistry. scientificlabs.co.uk Its chemical properties are presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-3-oxido-2,1,3-benzoxadiazol-3-ium | |

| Molecular Formula | C₆H₃ClN₂O₂ | |

| Molecular Weight | 170.55 g/mol | |

| CAS Number | 39060-31-6 | chemicalbook.com |

| Appearance | Yellow powder or crystals | |

| Melting Point | 43-45 °C | sdiarticle4.comsdiarticle4.com |

| Boiling Point | 287.1 °C at 760 mmHg | |

| Density | 1.69 g/cm³ |

This table is interactive. Click on the headers to sort the data.

A significant area of research involving this compound is its application in the synthesis of more complex heterocyclic systems. For example, it is used as a starting material in the Beirut Reaction to produce chlorinated quinoxaline-1,4-dioxides. sdiarticle4.comsdiarticle4.com Specifically, its reaction with acetone (B3395972) in the presence of pyrrolidine (B122466) yields 6-chloro-2-methyl quinoxaline-1,4-dioxide. sdiarticle4.comsdiarticle4.com It has also been utilized in the synthesis of 3-methyl-2-phenylthioquinoxaline 1,4-dioxide derivatives. scientificlabs.co.uk Another documented application involves its reaction with sodium thiophenol in n-propanol. google.com

Due to the potential for tautomerism in asymmetrically substituted benzofurazan oxides, this compound may exist in equilibrium with its 6-chloro isomer. aub.edu.lb This interconversion can be rapid in solution, and to avoid ambiguity, the compound is sometimes referred to as 5(6)-chlorobenzofurazan oxide. aub.edu.lb

Key research questions pertaining to this compound likely revolve around expanding its synthetic utility. This includes exploring its reactivity with a broader range of nucleophiles and its potential as a building block for novel functional materials or biologically active compounds. Further investigation into the kinetics and mechanism of its reactions, including the influence of its tautomeric equilibrium on reactivity, remains a pertinent area of academic inquiry. The development of new synthetic methodologies that leverage the unique properties of the chlorinated benzofuroxan core continues to be a central theme in its research trajectory.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-3-oxido-2,1,3-benzoxadiazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2/c7-4-1-2-5-6(3-4)9(10)11-8-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHOKJCSOAHYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NO[N+](=C2C=C1Cl)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302494 | |

| Record name | 5-Chlorobenzofurazan 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39060-31-6 | |

| Record name | NSC151297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorobenzofurazan 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chlorobenzofurazan 3-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chlorobenzofurazan 3 Oxide

Established Synthetic Routes and Reaction Pathways

Traditional methods for the synthesis of 5-Chlorobenzofurazan (B93684) 3-oxide primarily rely on the transformation of appropriately substituted benzene (B151609) derivatives. These routes are characterized by their reliability and have been fundamental in providing access to this class of compounds for further research and application.

Nitration and Subsequent Cyclization Strategies

A foundational approach to the synthesis of benzofuroxan (B160326) systems involves the nitration of a substituted aniline (B41778) followed by an intramolecular cyclization. In the context of 5-Chlorobenzofurazan 3-oxide, the synthesis of the precursor 5-chloro-2-nitroaniline (B48662) is a critical step. This intermediate is typically prepared through a multi-step process that includes the acylation of 3-chloroaniline, followed by nitration and subsequent hydrolysis. The nitration step, often carried out with a mixture of nitric acid and acetic anhydride, introduces the nitro group at the position ortho to the amino group.

Oxidative Approaches Utilizing Specific Reagents

The oxidative cyclization of ortho-nitroanilines is a widely employed and effective method for the formation of the benzofuroxan ring system. For the synthesis of this compound, the precursor 4-chloro-2-nitroaniline (B28928) undergoes oxidation to facilitate the intramolecular ring closure. A common and potent oxidizing agent for this transformation is sodium hypochlorite (B82951) (NaOCl). Theoretical studies, such as those using Density Functional Theory (DFT), have investigated the mechanism of this oxidative cyclization, suggesting a stepwise process. While specific experimental details for the chloro-substituted derivative are not extensively documented in readily available literature, the general protocol for the hypochlorite oxidation of o-nitroanilines serves as a reliable template. This method has been noted for its utility in the synthesis of various substituted benzofurazan (B1196253) oxides.

Derivation from Precursor Structures

Beyond the direct oxidation of o-nitroanilines, another established pathway involves the thermal decomposition of ortho-nitrophenyl azides. This method, while effective, often involves the synthesis and handling of potentially explosive azide (B81097) intermediates. The synthesis of the requisite 2-azido-4-chloronitrobenzene precursor would be the initial step, followed by thermolysis or pyrolysis to induce cyclization and formation of the benzofuroxan ring with the elimination of nitrogen gas. While this approach is a recognized synthetic route for benzofuroxans, its application may be limited by safety considerations associated with the azide precursors.

Novel and Emerging Synthetic Protocols

In recent years, the field of organic synthesis has seen a significant shift towards the development of more efficient, selective, and environmentally benign methodologies. While specific applications to this compound are still emerging, general advancements in the synthesis of related heterocyclic compounds point towards promising future directions.

Metal-Catalyzed or Organocatalyzed Synthetic Transformations

The application of metal and organocatalysis in the synthesis of benzofuran (B130515) and its derivatives is a burgeoning area of research. While specific catalytic methods for the direct synthesis of this compound are not yet well-documented, the broader success of catalysts in facilitating C-H activation, cross-coupling reactions, and cyclization cascades in related systems suggests their potential applicability. Future research may explore the use of transition metal catalysts, such as palladium, copper, or rhodium, to develop novel and more efficient routes to the benzofuroxan core. Similarly, the use of small organic molecules as catalysts (organocatalysis) offers an attractive, metal-free alternative that aligns with the principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of this compound and related compounds, this translates to the exploration of alternative energy sources, safer solvents, and more atom-economical reactions.

Microwave-Assisted Synthesis: A notable advancement in this area is the use of microwave irradiation to accelerate chemical reactions. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times, improve yields, and in some cases, enhance product selectivity for a wide range of heterocyclic compounds. While specific protocols for the microwave-assisted synthesis of this compound are not yet prevalent in the literature, the successful application of this technology to the synthesis of benzofuran derivatives suggests its high potential for the rapid and efficient production of benzofuroxans.

Optimization of Reaction Parameters and Yield Enhancement in Research Synthesis

The optimization of reaction parameters is a critical aspect of synthetic chemistry, aiming to maximize the yield and purity of the target compound while minimizing reaction times and the use of expensive or hazardous reagents. The principles of reaction optimization can be effectively illustrated by examining studies on the synthesis of related benzofuran derivatives, such as dihydrobenzofuran neolignans scielo.brscielo.brchemrxiv.org.

In a typical optimization study, several key parameters are systematically varied to determine their impact on the reaction outcome. These parameters often include the choice of solvent, catalyst or oxidant, reaction temperature, and reaction time.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity. For instance, in the synthesis of dihydrobenzofuran neolignans, a comparative study of solvents like acetonitrile (B52724), dichloromethane, and benzene revealed that acetonitrile provided the best balance between conversion and selectivity scielo.br.

Oxidant/Catalyst Concentration: The nature and stoichiometry of the oxidant or catalyst are crucial. In the aforementioned study, various silver(I) oxidants were tested, with silver(I) oxide (0.5 equivalents) proving to be the most efficient in promoting the desired oxidative coupling scielo.br.

Temperature and Reaction Time: Temperature directly affects the rate of reaction. A systematic investigation of temperatures, for example, from 0°C to reflux, can identify the optimal condition for product formation without promoting decomposition scielo.br. Similarly, monitoring the reaction progress over time allows for the determination of the minimum time required to achieve maximum conversion, thus avoiding the formation of byproducts from prolonged reaction times scielo.br.

A hypothetical optimization study for the synthesis of this compound from a precursor like 2-amino-4-chlorophenol (B47367) would involve a similar systematic approach. The reaction would likely involve an oxidation and cyclization step. A design of experiments (DoE) approach could be employed to efficiently explore the parameter space.

Below is a hypothetical data table illustrating how such an optimization study might be structured:

| Entry | Oxidant (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | m-CPBA (1.1) | Dichloromethane | 25 | 12 | 65 |

| 2 | m-CPBA (1.5) | Dichloromethane | 25 | 12 | 72 |

| 3 | Oxone (1.1) | Acetonitrile | 40 | 8 | 78 |

| 4 | Oxone (1.1) | Acetonitrile | 60 | 4 | 85 |

| 5 | Oxone (1.5) | Acetonitrile | 60 | 4 | 88 |

This is a hypothetical table for illustrative purposes.

By systematically evaluating these parameters, researchers can identify the optimal conditions to maximize the yield of this compound.

Chemical Reactivity and Mechanistic Investigations of 5 Chlorobenzofurazan 3 Oxide

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electronic landscape of 5-Chlorobenzofurazan (B93684) 3-oxide is significantly influenced by the electron-withdrawing nature of both the chloro substituent and the furoxan ring. This electronic deficiency renders the benzene (B151609) moiety susceptible to nucleophilic attack, while simultaneously deactivating it towards traditional electrophilic substitution.

Nucleophilic Displacement at the Chloro Position

The chlorine atom at the 5-position of 5-Chlorobenzofurazan 3-oxide is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing capacity of the fused furoxan ring, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.

Studies on related benzofuroxan (B160326) systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have demonstrated the facility of nucleophilic displacement of chloro substituents by various amines nih.gov. In these reactions, the amine attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate before the expulsion of the chloride ion to yield the substituted product. It is anticipated that this compound will react similarly with a range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, to afford the corresponding 5-substituted benzofurazan (B1196253) 3-oxides. The reaction mechanism is expected to follow a classical SNAr pathway.

Table 1: Expected Products from Nucleophilic Displacement Reactions of this compound

| Nucleophile (Nu-H) | Expected Product |

| Ammonia (NH₃) | 5-Aminobenzofurazan 3-oxide |

| Methylamine (CH₃NH₂) | 5-(Methylamino)benzofurazan 3-oxide |

| Sodium Methoxide (NaOCH₃) | 5-Methoxybenzofurazan 3-oxide |

| Sodium Thiophenolate (NaSPh) | 5-(Phenylthio)benzofurazan 3-oxide |

Electrophilic Attack on the Benzene Moiety

The benzofuroxan ring system is inherently electron-deficient, which significantly deactivates the aromatic ring towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The combined electron-withdrawing effects of the furoxan ring and the chloro substituent make it challenging to introduce further electrophiles onto the benzene moiety under standard conditions.

While no specific studies on the electrophilic substitution of this compound have been reported, it is predicted that forcing conditions would be required for such transformations to occur. If electrophilic attack were to take place, the directing effects of the existing substituents would need to be considered. The furoxan ring is a meta-directing group, while the chloro substituent is an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects would likely lead to a mixture of products, with substitution occurring at the positions least deactivated by the combined electronic influences.

Reactions Involving the Furoxan (N-Oxide) Ring System

The furoxan ring of this compound is a hub of chemical reactivity, participating in a variety of transformations including cycloadditions, ring-opening and closing events, and rearrangements.

Cycloaddition Reactions, including [3+2] Cycloadditions

Benzofurazan N-oxides, including this compound, can act as 1,3-dipoles in cycloaddition reactions. A notable example is the reaction of benzofurazan N-oxides with nitrile oxides. This reaction leads to the formation of benzo-as-triazine tri-N-oxide derivatives, which are novel cycloaddition products. This transformation highlights the ability of the furoxan ring to engage in pericyclic reactions, expanding the synthetic utility of this class of compounds.

The general mechanism for a [3+2] cycloaddition involves the concerted or stepwise interaction of the 1,3-dipole (the furoxan ring) with a dipolarophile (such as a nitrile oxide). The frontier molecular orbitals of the reactants govern the regioselectivity and stereoselectivity of the cycloaddition.

Ring-Opening and Ring-Closing Transformations

The furoxan ring of benzofuroxans is susceptible to both thermal and photochemical ring-opening. Photochemical irradiation of benzofuroxan derivatives can lead to the cleavage of the N-O bond of the N-oxide and subsequent rearrangement to form 1,2-dinitrosobenzene (B14168233) intermediates acs.org. This ring-opening is a key step in the photochromic behavior of some benzofuroxan derivatives.

While specific studies on this compound are not available, it is plausible that it would undergo a similar photochemical ring-opening to yield 4-chloro-1,2-dinitrosobenzene. This highly reactive intermediate could then participate in a variety of subsequent reactions, including dimerization or trapping by other reagents. The reverse reaction, the ring-closing of a 1,2-dinitroso compound to form a furoxan, is also a known process, often promoted by oxidizing agents.

Rearrangement Reactions and Their Driving Forces

Benzofuroxan derivatives can undergo various rearrangement reactions, often driven by the release of ring strain or the formation of more stable electronic configurations. While specific rearrangement pathways for this compound have not been extensively documented, analogies can be drawn from the broader chemistry of furoxans.

One common rearrangement is the Boulton-Katritzky rearrangement, which involves the thermal or base-catalyzed isomerization of a furoxan ring with an adjacent nucleophilic group. Although this compound itself does not possess such a group, derivatives synthesized via nucleophilic substitution at the 5-position could potentially undergo such rearrangements, leading to the formation of isomeric heterocyclic systems. The driving force for these rearrangements is typically the formation of a thermodynamically more stable isomer.

Reactivity of the N-Oxide Moiety

The chemical reactivity of this compound, also known as 5-chlorobenzofuroxan (B93099), is largely centered around its N-oxide functional group. This moiety serves as a versatile hub for a variety of chemical transformations.

Oxygen Atom Transfer Processes

The N-oxide group endows this compound with the capacity to act as an oxygen atom donor. A notable example of this is the deoxygenation of benzofuroxans, including the 5-chloro derivative, when reacted with triethyl phosphite. This reaction results in the formation of the corresponding benzofurazan, demonstrating a clear oxygen atom transfer from the N-oxide to the phosphite.

While detailed mechanistic studies specifically for this compound are not extensively documented, the "Beirut reaction" offers a broader context for its oxygen transfer capabilities. In this type of reaction, benzofuroxans react with various nucleophiles, such as enamines and β-diketones, to form quinoxaline (B1680401) 1,4-dioxides. This transformation inherently involves a complex rearrangement and transfer of an oxygen atom from the furoxan ring to the newly formed quinoxaline system.

Reduction and Oxidation Pathways

Reduction Pathways

The reduction of this compound has been a subject of detailed investigation, particularly in enzymatic systems. Studies utilizing NADPH-dependent flavoenzymes have revealed a complex, multi-step reduction process. The enzymatic reduction by NAD(P)H:quinone oxidoreductase (NQO1) exhibits biphasic kinetics. nih.govresearchgate.net In the initial rapid phase, approximately three equivalents of NADPH are oxidized, suggesting a multi-electron reduction of the 5-chlorobenzofuroxan molecule. nih.govresearchgate.net This is followed by a slower phase where the rate of NADPH oxidation is comparable to the intrinsic NADPH-oxidase activity of the enzyme. nih.govresearchgate.net It has been proposed that a 6-electron reduced product may ultimately be formed. nih.govresearchgate.net

During this reduction, there is a slow uptake of oxygen, indicating the formation of relatively stable, oxygen-insensitive intermediates. nih.gov Voltammetric studies have determined the reduction peak potential of 5-chlorobenzofuroxan to be -397 mV versus a saturated Ag/AgCl electrode, providing a quantitative measure of its electron-accepting ability. researchgate.net

Oxidation Pathways

Information regarding the specific oxidation pathways of this compound is less prevalent in the scientific literature. However, its electrochemical behavior suggests it can participate in redox processes. The formation of a free radical of benzofuroxan has been observed in reactions with ferredoxin:NADP+ reductase (FNR), which is then oxidized by oxygen to produce superoxide. researchgate.net This indicates a single-electron transfer process can occur, leading to a radical anion intermediate that can initiate further oxidative reactions.

Mechanistic Elucidation Studies

Understanding the mechanisms behind the reactions of this compound is crucial for predicting its behavior and designing new synthetic applications.

Kinetic and Thermodynamic Aspects of Reactions

Kinetic studies have provided valuable insights into the reactivity of this compound. In its reaction with 2-acetylthiophene, the rate constant has been determined to be 4.24 x 10⁻³ min⁻¹. researchgate.net This study also highlighted the influence of the chloro substituent on the reaction rate. The electron-withdrawing nature of the chlorine atom has a positive effect on the reaction, which is consistent with the Hammett equation, a tool used to quantify the influence of substituents on reaction rates. researchgate.net

From a thermodynamic perspective, the reduction potential provides a key parameter. The measured peak potential of -397 mV indicates that this compound is a moderately good electron acceptor. researchgate.net This property is crucial for its ability to undergo the reduction pathways described earlier. Further thermodynamic data, such as activation parameters for its various reactions, would provide a more complete picture of its reactivity profile.

Identification and Characterization of Reaction Intermediates

The identification of transient species formed during the reactions of this compound is essential for a complete mechanistic understanding. In the enzymatic reduction of benzofuroxans, the formation of reductive intermediates has been confirmed. nih.gov For the parent compound, benzofuroxan, o-benzoquinone dioxime has been proposed as a putative primary reductive intermediate. researchgate.net It is plausible that a similar intermediate is formed during the reduction of the 5-chloro derivative. The slow oxygen uptake during the enzymatic reduction of 5-chlorobenzofuroxan suggests that the intermediates formed are relatively stable and not readily oxidized by molecular oxygen. nih.gov

In the context of single-electron transfer reactions, the formation of a benzofuroxan radical anion has been suggested. researchgate.net The coupling of electrochemical techniques with Electron Paramagnetic Resonance (EPR) spectroscopy has been used to confirm the formation of radical species in related quinoxaline-1,4-dioxide derivatives derived from 5-chlorobenzofuroxan, lending support to the existence of radical intermediates in its redox chemistry. researchgate.net

Interactive Data Table: Kinetic and Thermodynamic Data for this compound

| Parameter | Value | Reaction/Condition | Source |

| Reaction Rate Constant (k) | 4.24 x 10⁻³ min⁻¹ | Reaction with 2-acetylthiophene | researchgate.net |

| Reduction Peak Potential (Ep) | -397 mV | vs. Ag/AgCl in 0.05 M K-phosphate and 0.1 M KCl (pH 7.0) | researchgate.net |

Synthesis and Reactivity of Derivatives and Analogues of 5 Chlorobenzofurazan 3 Oxide

Functionalization Strategies at the Benzene (B151609) Ring

The benzene ring of 5-Chlorobenzofurazan (B93684) 3-oxide is amenable to various functionalization strategies, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of substituents, thereby tuning the electronic and steric properties of the molecule.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The chlorine atom at the 5-position of the benzofurazan (B1196253) 3-oxide ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route to introduce various functional groups. The high electrophilicity of the benzofurazan 3-oxide system facilitates these reactions.

For instance, 7-Chloro-4,6-dinitrobenzofurazan 1-oxide, a highly electrophilic analogue, readily reacts with a range of primary and secondary aromatic amines to yield the corresponding arylamino derivatives under mild conditions. Even deactivated aromatic amines participate in this substitution. Similarly, it is expected that 5-Chlorobenzofurazan 3-oxide would react with various amines to produce 5-amino-substituted benzofurazan 3-oxides. The reaction temperature can influence the site of nucleophilic attack by secondary aliphatic amines on the benzofurazan N-oxide core; at lower temperatures, attack may occur on the hetero-ring, while at higher temperatures, substitution on the benzene ring is favored.

The introduction of oxygen-based nucleophiles, such as alkoxides and phenoxides, can also be achieved. These reactions would lead to the formation of 5-alkoxy- and 5-aryloxy-benzofurazan 3-oxides, respectively. The electron-donating nature of the resulting amino and alkoxy groups can significantly influence the electronic properties and subsequent reactivity of the benzofurazan system.

Conversely, the introduction of electron-withdrawing groups can be accomplished through similar SNAr reactions with appropriate nucleophiles. For example, reaction with azide (B81097) ions could introduce an azido (B1232118) group, a versatile functional group that can be further transformed.

The table below summarizes the expected products from the nucleophilic aromatic substitution of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Expected Product | Substituent Type |

| Amine | Aniline (B41778) | 5-(Phenylamino)benzofurazan 3-oxide | Electron-Donating |

| Alkoxide | Sodium Methoxide | 5-Methoxybenzofurazan 3-oxide | Electron-Donating |

| Phenoxide | Sodium Phenoxide | 5-Phenoxybenzofurazan 3-oxide | Electron-Donating |

| Thiolate | Sodium Thiophenoxide | 5-(Phenylthio)benzofurazan 3-oxide | Electron-Donating |

| Azide | Sodium Azide | 5-Azidobenzofurazan 3-oxide | Electron-Withdrawing |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and can be applied to functionalize this compound. While specific examples for this exact substrate are not abundant in the reviewed literature, the principles of these reactions are broadly applicable to aryl chlorides.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would lead to the formation of 5-aryl- or 5-vinyl-benzofurazan 3-oxides, significantly increasing the molecular complexity.

Stille Coupling: In a Stille coupling, an organotin reagent would be coupled with this compound. This method is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling would enable the introduction of an alkyne moiety at the 5-position through the reaction with a terminal alkyne, co-catalyzed by palladium and copper.

Buchwald-Hartwig Amination: This reaction provides an alternative to classical nucleophilic substitution for the formation of C-N bonds, and could be used to couple a variety of amines with this compound.

A mechanistic study on the light-assisted C-S cross-coupling of thiols with 5-chlorobenzofurazan using a nickel catalyst has been reported, demonstrating the feasibility of transition-metal-catalyzed functionalization of this substrate. This suggests that palladium-catalyzed reactions should also be viable.

The following table illustrates the potential products from various palladium-catalyzed cross-coupling reactions with this compound.

| Coupling Reaction | Coupling Partner | Expected Product | Bond Formed |

| Suzuki-Miyaura | Phenylboronic acid | 5-Phenylbenzofurazan 3-oxide | C-C |

| Stille | Tributyl(phenyl)stannane | 5-Phenylbenzofurazan 3-oxide | C-C |

| Sonogashira | Phenylacetylene | 5-(Phenylethynyl)benzofurazan 3-oxide | C-C |

| Buchwald-Hartwig | Aniline | 5-(Phenylamino)benzofurazan 3-oxide | C-N |

Modification of the Furoxan Heterocycle

The furoxan ring of this compound is not merely a passive spectator; it actively participates in chemical transformations, allowing for the construction of more complex fused heterocyclic systems and derivatization at the N-oxide position.

Formation of Fused Heterocyclic Systems

Benzofurazan oxides are valuable precursors for the synthesis of various fused heterocyclic N-oxides. A notable example is their reaction with enamines and 1,3-dicarbonyl compounds, which leads to the formation of quinoxaline (B1680401) 1,4-dioxides. This transformation involves the initial reaction of the enamine or enolate with the benzofurazan oxide, followed by cyclization and subsequent rearrangement to yield the quinoxaline dioxide scaffold. This one-step process is a versatile method for preparing compounds that are otherwise difficult to synthesize.

The reaction of benzofurazan oxide with enamines typically produces a deep red coloration and an increase in temperature, with the quinoxaline 1,4-dioxide products precipitating out of the solution. This reaction is general for a variety of enamines and substituted benzofurazan oxides.

Derivatization at the N-Oxide Position

The N-oxide functionality of the furoxan ring is a potential site for chemical modification. However, specific examples of derivatization at the N-oxide position of this compound are not extensively detailed in the surveyed literature. In principle, reactions that are characteristic of N-oxides could be explored. For instance, deoxygenation of the N-oxide would lead to the corresponding benzofurazan. Additionally, reactions with electrophiles could potentially occur at the oxygen atom of the N-oxide, although the reactivity would be influenced by the electronic nature of the benzofurazan system. Secondary amines have been shown to attack the heterocyclic nitrogen of benzofurazan N-oxide bis(methylsulphones), leading to ring-opened arylhydrazines, indicating that the hetero-ring is susceptible to nucleophilic attack under certain conditions.

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound and its analogues is intrinsically linked to their electronic and steric properties, which are modulated by the substituents on the benzene ring.

The introduction of electron-withdrawing groups, such as nitro groups, significantly enhances the electrophilicity of the benzofurazan system. For example, 5-chloro-4,6-dinitrobenzofurazan 1-oxide is a much more potent electrophile than this compound, readily undergoing nucleophilic substitution with a wider range of weaker nucleophiles. The electron-withdrawing nature of the nitro groups stabilizes the Meisenheimer complex intermediate formed during SNAr reactions, thereby lowering the activation energy of the reaction.

Conversely, the presence of electron-donating groups on the benzene ring is expected to decrease the electrophilicity of the carbon bearing the chlorine atom, thus reducing the rate of nucleophilic substitution. The nature of the substituent on the carbocyclic ring is of primary importance in understanding the medicinal and chemical properties of this family of compounds. For instance, when benzofuroxans are substituted with electron-releasing groups, the chemical reactivity can be transferred from the carbocyclic ring to the furoxan ring.

DFT calculations on 4,6-dichloro-5-nitrobenzofuroxan have shown that the presence of adjacent chlorine atoms forces the nitro group out of the plane of the carbocyclic ring, which reduces its ability to activate the ring towards nucleophilic substitution through resonance. This "secondary steric effect" highlights the interplay of steric and electronic effects in determining the reactivity of substituted benzofuroxans. The calculated Mulliken charges can successfully predict the regioselectivity of nucleophilic attack.

Impact of Substituent Electronic Effects on Reactivity

The reactivity of the benzofurazan oxide ring system is profoundly influenced by the nature and position of its substituents. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can either activate or deactivate the ring towards nucleophilic or electrophilic attack, and can also modulate the rates of various chemical reactions.

A systematic way to quantify these electronic effects is through the use of the Hammett equation, which correlates reaction rates with substituent constants (σ). These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.

Detailed research findings on the reactivity of substituted benzofurazan oxides (also known as benzofuroxans) have been elucidated through kinetic studies. For instance, the reaction of various substituted benzofuroxans with α-carbonyl compounds, such as 2-acetylthiophene, to form quinoxaline-di-N-oxides has been monitored to determine the effect of substituents on the reaction rate.

In one such study, the rate constants for the reaction of benzofuroxan (B160326) and its derivatives, including 5-chlorobenzofuroxan (B93099), were determined. The results demonstrated a clear correlation between the electronic nature of the substituent and the reaction rate. Electron-withdrawing groups were found to increase the rate of reaction, as evidenced by the positive slope in a Hammett plot of log(k/k₀) versus the substituent constant σ.

The table below presents the reaction rate constants for several substituted benzofuroxans in their reaction with 2-acetylthiophene, illustrating the impact of different substituents on their reactivity.

| Substituent | Substituent Constant (σ) | Rate Constant (k) min⁻¹ |

| 5-Methyl | -0.17 | 8.03 x 10⁻³ |

| Unsubstituted | 0.00 | 3.32 x 10⁻³ |

| 5-Chloro | 0.23 | 4.24 x 10⁻³ |

| 4-Nitro | 0.78 | 3.48 x 10⁻³ |

| 4,6-Dinitro | 1.15 | 9.41 x 10⁻³ |

The data clearly indicates that electron-withdrawing substituents like chloro and nitro groups generally lead to an increase in the reaction rate constant compared to the unsubstituted benzofuroxan. The positive Hammett correlation suggests that the reaction mechanism involves a transition state that is stabilized by the withdrawal of electron density from the benzofurazan oxide ring. This is consistent with a nucleophilic attack on the ring, where a lower electron density on the ring system facilitates the approach of the nucleophile.

The enhanced reactivity of substituted benzofurazan 1-oxides in reactions with enamines to form quinoxaline 1,4-dioxides further underscores the role of electronic effects. It has been noted that substituents exerting –I (negative inductive) and –M (negative mesomeric) effects can influence the course and rate of these reactions.

Stereochemical Considerations in Derivative Chemistry

The exploration of the stereochemical outcomes of reactions involving derivatives of this compound is a critical aspect of understanding their chemical behavior and potential for asymmetric synthesis. While the benzofurazan oxide ring itself is planar and achiral, the introduction of substituents or reactions at prochiral centers can lead to the formation of chiral molecules.

Currently, the scientific literature available through comprehensive searches does not provide specific, detailed studies on the stereochemical control in reactions of this compound derivatives. There is a notable absence of research focusing on enantioselective or diastereoselective transformations involving this particular heterocyclic system.

However, general principles of stereochemistry can be applied to predict and understand potential stereochemical outcomes in the reactions of its derivatives. For instance, in reactions where a new stereocenter is created, the facial selectivity of the attack of a reagent on the benzofurazan oxide ring or a substituted side chain would be a key determinant of the product's stereochemistry.

In the context of related heterocyclic systems, such as benzofurans, significant advances have been made in asymmetric synthesis. These strategies often employ chiral catalysts or auxiliaries to control the stereochemical course of reactions, leading to the formation of enantiomerically enriched products. For example, asymmetric [3+2] cyclization reactions have been developed for the synthesis of chiral dihydrobenzofurans. While not directly applicable to benzofurazan oxides, these studies highlight the potential for developing stereoselective methodologies for this class of compounds as well.

Future research in the field of this compound chemistry could fruitfully explore the following areas:

Diastereoselective reactions: Investigating reactions of substituted this compound derivatives that lead to the formation of multiple stereocenters, and studying the factors that influence the diastereomeric ratio of the products.

Enantioselective catalysis: The development of chiral catalysts that can effect transformations on this compound and its derivatives to produce non-racemic products. This could involve asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.

Chiral derivatizing agents: The use of chiral auxiliaries to introduce stereochemical control in reactions of this compound, which can then be removed to afford the desired chiral product.

Advanced Spectroscopic and Crystallographic Elucidation of 5 Chlorobenzofurazan 3 Oxide Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the chemical environment of magnetically active nuclei, providing definitive insights into the molecular skeleton. While comprehensive NMR data for 5-Chlorobenzofurazan (B93684) 3-oxide is not extensively detailed in publicly accessible literature, the principles of NMR analysis allow for a theoretical assignment based on the known structure.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Chemical Shift Analysis

One-dimensional NMR spectra provide foundational information about the types and number of unique nuclei in a molecule.

For a definitive analysis, ¹H, ¹³C, and ¹⁵N NMR spectra would be required. The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the chloro group and the benzofurazan (B1196253) oxide ring system would shift these protons downfield. The multiplicity of these signals (doublet, doublet of doublets) would be dictated by their coupling to adjacent protons.

The ¹³C NMR spectrum would display six unique signals for the six carbon atoms of the benzene ring. The carbons directly bonded to the electronegative chlorine, oxygen, and nitrogen atoms would exhibit the largest chemical shifts.

¹⁵N NMR, although less common, would provide direct information about the electronic environment of the two nitrogen atoms within the furoxan ring, which is critical for understanding the N-oxide structure.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Proximity

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the aromatic ring. Cross-peaks in the COSY spectrum would definitively show which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities between atoms, helping to confirm the spatial arrangement of the molecule, although its utility for a rigid planar system like this is more limited than for flexible molecules.

Specific 2D NMR correlation data for 5-Chlorobenzofurazan 3-oxide has not been found in the surveyed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. For this compound, the exact mass is a critical piece of identifying information.

The monoisotopic mass of the compound has been calculated to be 169.9883 Da, corresponding to the elemental formula C₆H₃³⁵ClN₂O₂. This precise measurement is instrumental in distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry, particularly using techniques like electron ionization (EI), fragments the molecule in a reproducible manner. Analyzing this fragmentation pattern provides corroborating evidence for the proposed structure. While a detailed, published mass spectrum for this compound is not available, a probable fragmentation pathway can be predicted based on the known stability of aromatic systems and the behavior of related compounds.

A common fragmentation pathway for benzofuroxans involves the initial loss of nitric oxide (NO), followed by the loss of a second NO radical or a carbonyl group (CO).

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Loss | Proposed Fragment Structure |

|---|---|---|

| 170/172 | - | Molecular Ion [C₆H₃ClN₂O₂]⁺ (showing isotopic pattern for Cl) |

| 140/142 | -NO | [C₆H₃ClNO]⁺ |

| 112/114 | -NO, -CO | [C₅H₃Cl]⁺ |

| 110/112 | -2NO | [C₆H₃Cl]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule. Both Infrared (IR) and Raman spectroscopy provide a characteristic fingerprint of the functional groups present.

The IR spectrum of this compound would be dominated by several key absorptions. The N-O stretching vibrations of the furoxan ring are characteristic and typically appear in the 1600-1650 cm⁻¹ and 1300-1400 cm⁻¹ regions. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-H stretching of the aromatic ring would produce signals just above 3000 cm⁻¹. The C-Cl bond would have a characteristic stretching frequency in the lower wavenumber region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra.

A detailed list of experimental IR absorption bands and Raman shifts for this compound is not available in the reviewed literature.

Theoretical and Computational Chemistry Studies on 5 Chlorobenzofurazan 3 Oxide

Computational Prediction of Spectroscopic Parameters

NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of molecules. For 5-Chlorobenzofurazan (B93684) 3-oxide, also known as 5-chlorobenzofurazan 1-oxide, theoretical calculations can provide valuable insights into its electronic structure and can be correlated with experimental data for validation. While experimental ¹H NMR data for this compound are noted in chemical databases, detailed public access to these spectra for direct comparison is limited. However, the methodology for such a predictive study is well-established.

The process typically begins with the optimization of the molecular geometry of 5-Chlorobenzofurazan 3-oxide. This is often achieved using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). Accurate geometric parameters are crucial as the calculated NMR chemical shifts are highly sensitive to the molecular structure. X-ray crystallography data, where available, can provide an excellent starting point for geometry optimization. For instance, the crystal structure of 5-chloro- and 5-bromobenzofurazan 1-oxide has been reported, revealing a disordered structure with the halogen atom occupying the 5- and 6-positions. mdpi.com Such structural information is invaluable for creating an accurate computational model.

Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For ¹H and ¹³C NMR chemical shifts of this compound, the predicted values would be influenced by the electron-withdrawing nature of the chloro group and the furoxan ring. The protons and carbons on the aromatic ring would exhibit distinct chemical shifts based on their positions relative to these functional groups. A hypothetical table of predicted chemical shifts is presented below to illustrate the expected output of such a computational study.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | ~7.8 | - |

| H-6 | ~7.5 | - |

| H-7 | ~7.9 | - |

| C-3a | - | ~150 |

| C-4 | - | ~120 |

| C-5 | - | ~135 |

| C-6 | - | ~115 |

| C-7 | - | ~130 |

| C-7a | - | ~155 |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic heterocyclic compounds. Actual predicted values would require specific computational calculations.

Validation of these predicted shifts would ideally be performed by comparing them to experimental spectra. Any discrepancies between the calculated and experimental values can often be rationalized by considering solvent effects, which can be computationally modeled using methods like the Polarizable Continuum Model (PCM), and the limitations of the chosen theoretical level.

Vibrational Frequency Calculations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can be used to calculate these vibrational frequencies, aiding in the assignment of experimental spectra. For this compound, while its FTIR spectrum is referenced in databases, publicly available detailed spectra are scarce.

The theoretical calculation of vibrational frequencies for this compound would also commence with a geometry optimization using a method like DFT with a basis set such as B3LYP/6-311++G(d,p). Following this, a frequency calculation is performed on the optimized structure. It is important to ensure that the calculation yields no imaginary frequencies, which confirms that the optimized geometry corresponds to a true energy minimum.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data.

The vibrational modes of this compound would include characteristic stretching and bending vibrations of the aromatic ring, the C-Cl bond, and the N-O bonds of the furoxan ring. A table of selected predicted vibrational frequencies and their assignments is provided below as an example of what such a study would produce.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Symmetry | Description |

|---|---|---|---|

| ν(C-H) | 3100-3000 | A' | Aromatic C-H stretching |

| ν(C=C) | 1600-1450 | A' | Aromatic ring stretching |

| ν(N-O) | 1400-1300 | A' | N-O stretching in furoxan ring |

| δ(C-H) | 1200-1000 | A' | In-plane C-H bending |

| ν(C-Cl) | 800-700 | A' | C-Cl stretching |

| γ(C-H) | 900-700 | A'' | Out-of-plane C-H bending |

Note: The wavenumbers in this table are illustrative and represent typical ranges for the assigned vibrational modes. Precise values would be obtained from specific quantum chemical calculations.

The calculated IR and Raman intensities can also be used to generate theoretical spectra, which can be visually compared with experimental spectra for validation. Such a comparison can confirm the identity of the compound and provide a detailed understanding of its vibrational properties.

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) for Physicochemical Attributes Relevant to Synthesis

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are computational methodologies aimed at correlating the molecular structure of a compound with its reactivity and physicochemical properties, respectively. For this compound, these models can be particularly relevant for understanding and optimizing its synthesis. The synthesis of heterocyclic N-oxides can be complex, and predictive models can help in guiding synthetic strategies. mdpi.com

QSRR and QSPR models for nitroaromatic compounds have been developed to predict various properties, including thermal stability and impact sensitivity. nih.govresearchgate.net The methodologies employed in these studies can be adapted to investigate physicochemical attributes relevant to the synthesis of this compound. These attributes could include reaction rates, equilibrium constants, and the stability of reaction intermediates.

The development of a QSRR or QSPR model involves several key steps:

Dataset compilation: A dataset of compounds with known experimental values for the property of interest is required. In this case, a series of substituted benzofurazan (B1196253) N-oxides could be used.

Descriptor calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. Quantum chemical descriptors, derived from methods like DFT, are often particularly effective. Examples include HOMO and LUMO energies, dipole moment, and atomic charges.

Model building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the experimental property.

Model validation: The predictive power of the model is assessed using internal and external validation techniques.

For the synthesis of this compound, a QSPR model could be developed to predict properties like solubility in different solvents, which is crucial for reaction and purification steps. A QSRR model could be used to predict the reactivity of a precursor molecule towards nitration or cyclization, which are key steps in the formation of the benzofurazan N-oxide ring system.

A hypothetical QSPR model for a property relevant to synthesis might take the following form:

Property = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... + cₙ*Descriptorₙ

Where the property could be the logarithm of a reaction rate constant (log k), and the descriptors could be electronic properties like the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) or the dipole moment (μ).

| Physicochemical Attribute | Relevant Molecular Descriptors | Potential Application in Synthesis |

|---|---|---|

| Reaction Rate | E_HOMO, E_LUMO, Hardness, Electrophilicity Index | Predicting the speed of key synthetic steps. |

| Product Yield | Steric parameters, Dipole moment, Polarizability | Optimizing reaction conditions to maximize yield. |

| Intermediate Stability | Heat of formation, Atomic charges | Understanding reaction mechanisms and identifying potential side reactions. |

| Solubility | Molecular surface area, LogP, Polar Surface Area (PSA) | Selecting appropriate solvents for reaction and purification. |

By establishing robust QSRR and QSPR models, it becomes possible to predict the synthetic accessibility and properties of novel derivatives of this compound, thereby accelerating the discovery and development of new compounds with desired characteristics.

Advanced Synthetic Utility and Material Science Relevance of 5 Chlorobenzofurazan 3 Oxide

Role as a Precursor in Complex Organic Synthesis

5-Chlorobenzofurazan (B93684) 3-oxide serves as a key starting material for the construction of intricate molecular architectures, particularly those containing nitrogen heterocyclic scaffolds. Its reactivity allows for the strategic introduction of the benzofurazan (B1196253) oxide moiety into larger molecules, which can then be further transformed into a variety of desirable structures.

Synthetic Building Block for Nitrogen-Containing Heterocyclic Scaffolds

A significant application of 5-Chlorobenzofurazan 3-oxide is in the synthesis of phenazine 5,10-dioxides. These compounds are of interest due to their potential biological activities. The reaction typically involves the condensation of a benzofuroxan (B160326) with a dihydroxybenzene derivative. In a study on the synthesis of substituted phenazines, it was demonstrated that phenazine 5,10-dioxides can be obtained from the reaction of benzofuroxan with dihydroxybenzene derivatives, a reaction catalyzed by molecular sieves at room temperature researchgate.net. This approach highlights the utility of benzofuroxan derivatives as precursors to complex, fused heterocyclic systems.

The general reaction scheme for the synthesis of phenazine 5,10-dioxides from benzofuroxan is as follows:

A representative reaction scheme for the synthesis of phenazine 5,10-dioxides from a benzofuroxan and a dihydroxybenzene derivative.

A representative reaction scheme for the synthesis of phenazine 5,10-dioxides from a benzofuroxan and a dihydroxybenzene derivative.While the specific use of this compound in this exact reaction is not detailed in the available literature, its structural similarity to the parent benzofuroxan suggests its potential as a substrate to generate chlorinated phenazine 5,10-dioxide derivatives. The chlorine substituent offers an additional site for functionalization, further expanding the synthetic possibilities.

Reagent in Facilitating Specific Organic Transformations

The chemical reactivity of this compound is dominated by the presence of the chlorine atom on the aromatic ring, which makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the displacement of the chloride ion by a variety of nucleophiles, enabling the introduction of diverse functional groups onto the benzofurazan oxide core.

The electron-withdrawing nature of the furoxan ring activates the aromatic system towards nucleophilic attack, facilitating the substitution of the chlorine atom. This is a common and powerful strategy in organic synthesis for the construction of highly functionalized aromatic compounds. The general mechanism for an SNAr reaction involving this compound is depicted below:

A general mechanism for the nucleophilic aromatic substitution of this compound.

A general mechanism for the nucleophilic aromatic substitution of this compound.This reactivity allows for the synthesis of a wide array of substituted benzofurazan oxides with tailored electronic and steric properties, which can then be used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific functions.

Potential Integration into Functional Material Design Frameworks

The unique electronic and structural features of the this compound scaffold make it an attractive component for the design of novel functional materials with applications in optics, electronics, and supramolecular chemistry.

Precursors for Optoelectronic Materials (e.g., chromophores with fluorescent properties)

Benzofuroxan derivatives are known to be effective fluorophores, and their emission properties can be tuned by the introduction of different substituents. The electron-withdrawing nature of the benzofurazan oxide moiety can lead to the formation of push-pull systems when combined with electron-donating groups. These systems often exhibit interesting photophysical properties, including strong fluorescence and large Stokes shifts.

While specific studies on the fluorescent properties of materials derived directly from this compound are not extensively reported, the broader class of benzofuroxan derivatives has been explored for the development of fluorescent sensors. For instance, the reaction of benzofuroxan derivatives with analytes can lead to a change in their fluorescence emission, enabling their use in sensing applications. The chlorine atom in this compound provides a convenient handle to attach this fluorogenic core to other molecules or polymer backbones, allowing for the rational design of fluorescent probes and materials.

Components in Supramolecular Assemblies

The design of complex, self-assembling supramolecular structures relies on specific and directional non-covalent interactions between molecular building blocks. Heterocyclic compounds, with their defined geometries and distribution of heteroatoms, are excellent candidates for the construction of such assemblies.

While there is a lack of specific research on the use of this compound in supramolecular assemblies, its structural features suggest potential in this area. The presence of nitrogen and oxygen atoms allows for hydrogen bonding and coordination interactions. Furthermore, the planar aromatic core can participate in π-π stacking interactions, which are crucial for the formation of ordered supramolecular architectures. The chlorine substituent can also engage in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and supramolecular chemistry.

Ligands or Substrates in Coordination Chemistry Research

In coordination chemistry, ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The nitrogen and oxygen atoms of the furoxan ring in this compound possess lone pairs of electrons and could potentially coordinate to metal centers.

Emerging Research Directions and Future Perspectives in 5 Chlorobenzofurazan 3 Oxide Chemistry

Development of Sustainable and Economically Viable Synthetic Routes

The traditional synthesis of benzofurazan (B1196253) N-oxides often involves multi-step procedures and the use of hazardous reagents, prompting a shift towards more sustainable and economically viable methodologies. The primary route to 5-Chlorobenzofurazan (B93684) 3-oxide typically involves the cyclization of an appropriately substituted o-nitroaniline derivative.

Current research efforts are geared towards the implementation of green chemistry principles in the synthesis of this important scaffold. This includes the exploration of catalytic systems that can facilitate the reaction under milder conditions, thereby reducing energy consumption. The use of less toxic and more environmentally benign solvents and reagents is another key area of focus. For instance, studies are underway to replace harsh oxidizing agents with greener alternatives.

Furthermore, the development of one-pot synthetic procedures is a promising avenue for enhancing the economic viability of 5-Chlorobenzofurazan 3-oxide production. By minimizing intermediate isolation and purification steps, these methods can significantly reduce waste generation and operational costs. The table below summarizes some of the key considerations in the development of sustainable synthetic routes.

| Synthetic Strategy | Key Advantages | Challenges |

| Catalytic Oxidation | Milder reaction conditions, higher selectivity. | Catalyst cost and recyclability. |

| One-Pot Synthesis | Reduced waste, lower operational costs. | Optimization of reaction conditions for multiple steps. |

| Green Solvents | Reduced environmental impact and toxicity. | Solvent compatibility and recovery. |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields. | Scalability and specialized equipment requirements. |

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The reactivity of this compound is dominated by the interplay between the electron-withdrawing nature of the chloro and furazan (B8792606) N-oxide moieties and the inherent strain of the heterocyclic ring. This unique electronic and structural landscape paves the way for a diverse range of chemical transformations.

Nucleophilic Aromatic Substitution: The benzene (B151609) ring of this compound is activated towards nucleophilic attack. The chlorine atom can be displaced by various nucleophiles, providing a versatile handle for the introduction of different functional groups. This reactivity allows for the synthesis of a wide array of derivatives with tailored properties.

Cycloaddition Reactions: The furazan N-oxide ring can participate in [3+2] cycloaddition reactions with various dipolarophiles. This reactivity provides a powerful tool for the construction of complex heterocyclic systems. The regioselectivity and stereoselectivity of these reactions are subjects of ongoing investigation.

Rearrangement Reactions: Under thermal or photochemical conditions, benzofurazan N-oxides are known to undergo rearrangement reactions, leading to the formation of various isomeric structures. These transformations can provide access to novel molecular scaffolds that are not readily accessible through other synthetic routes. The specific influence of the chloro substituent on the course of these rearrangements is an area of active research.

Integration of this compound into Advanced Functional Systems

The distinct electronic and photophysical properties of the benzofurazan N-oxide core make this compound an attractive building block for the construction of advanced functional materials.

Fluorescent Probes and Sensors: The benzofurazan scaffold is known to exhibit fluorescence, and its emission properties can be modulated by the introduction of different substituents. The chloro group in this compound can be readily displaced by nucleophiles, allowing for the covalent attachment of this fluorophore to various molecules of interest. This has led to the development of fluorescent probes for the detection of biologically relevant species and for imaging applications.

Energetic Materials: The high nitrogen and oxygen content of the benzofurazan N-oxide ring system imparts energetic properties to these molecules. The introduction of a chlorine atom can further influence the density and stability of the resulting materials. Research in this area focuses on the synthesis and characterization of new energetic materials with improved performance and safety profiles.

Organic Electronics: The electron-accepting nature of the benzofurazan N-oxide moiety suggests its potential application in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through substitution on the benzene ring makes it a versatile component for the design of new organic semiconductors.

Challenges and Opportunities in the Broader Field of Benzofurazan N-Oxide Chemistry

The chemistry of benzofurazan N-oxides, including this compound, presents both significant challenges and exciting opportunities for future research.

Challenges:

Synthetic Control: Achieving high regioselectivity and stereoselectivity in the functionalization of the benzofurazan N-oxide core remains a challenge.

Stability: Some benzofurazan N-oxide derivatives can be unstable, particularly under harsh reaction conditions, which can complicate their synthesis and handling.

Scale-up: The transition from laboratory-scale synthesis to large-scale industrial production of these compounds can be challenging, particularly for sustainable and cost-effective processes.

Opportunities:

Novel Reactivity: The exploration of new reaction pathways and the discovery of unprecedented reactivity patterns of benzofurazan N-oxides will continue to be a fruitful area of research.

Materials Science: The unique properties of these compounds offer vast opportunities for the development of new materials with applications in sensing, electronics, and energy.

Medicinal Chemistry: The benzofurazan N-oxide scaffold has been identified as a privileged structure in medicinal chemistry, and the synthesis of new derivatives holds promise for the discovery of novel therapeutic agents.

常见问题

Q. What are the common synthetic routes for 5-chlorobenzofurazan 3-oxide, and how is purity validated?

The compound is synthesized via halogenation of mercaptopurine derivatives. For example, 6-mercaptopurine 3-oxide undergoes halogenation (e.g., Cl₂, Br₂) to yield 6-halogenopurine 3-oxides . Post-synthesis, purity is validated using UV spectroscopy (e.g., λₘₐₐ at 240–347 nm in varying pH conditions) and thin-layer chromatography (TLC) with solvent systems like n-BuOH/H₂O or n-BuOH/HCOOH/H₂O. Reported Rf values in specific solvents aid in identification (e.g., Rf = 0.30 for 6-mercaptopurine 3-oxide in n-BuOH/H₂O) .

Q. How is this compound applied in heterocyclic synthesis?

It serves as a precursor for quinoxaline derivatives. For instance, it reacts with thiols or amines to form substituted quinoxaline 1,4-dioxides, which are pharmacologically relevant. The reaction typically involves nucleophilic displacement of the chlorine atom under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- UV-Vis spectroscopy : Monitors electronic transitions (e.g., λₘₐₐ shifts under acidic vs. alkaline conditions) .

- TLC : Uses solvent systems like n-BuOH/H₂O/NH₃ to resolve intermediates (Table III in provides Rf values for analogues).

- Elemental analysis : Validates stoichiometry (e.g., C₆H₃ClN₂O₂ for this compound) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound derivatives?

Derivatives like 5-aminocytosine 3-oxide hydrochloride degrade upon storage, darkening due to oxidation or hydrolysis. Stability is enhanced by cold storage (0–6°C) and avoiding prolonged exposure to light. Acidic conditions (e.g., 1 N HCl) accelerate decomposition, while neutral buffers (pH 7.4) improve shelf life .

Q. What mechanisms explain the loss of the N-oxide group during substitution reactions?

Displacement reactions (e.g., with NH₃ or NH₂NH₂) often result in deoxygenation. For example, 6-chloropurine 3-oxide reacts with hydrazine to yield 6-hydrazinopurine, losing the oxide group. Retention of the N-oxide requires mild conditions (e.g., aqueous NH₃ at 100°C for purine-6-sulfonate 3-oxide) .

Q. How can contradictory spectral data be resolved when characterizing derivatives?

Contradictions arise from tautomerism or solvent effects. For example, UV spectra of 5-nitrocytosine 3-oxide show pH-dependent λₘₐₐ shifts (240 nm at pH 10 vs. 347 nm in acidic media). Cross-validation with NMR (e.g., δ 8.98 ppm for aromatic protons in DMSO-d₆) and mass spectrometry (e.g., m/z 158.55 for C₆H₃ClN₂O₂) resolves ambiguities .

Q. What methodologies optimize the catalytic reduction of nitro to amino groups in benzofuroxan systems?

Sodium dithionite (Na₂S₂O₄) in water at 25°C selectively reduces nitro groups without disrupting the oxide ring. Alternatively, hydrogenation over Pd/C (10% loading) achieves higher yields (95%) but requires rigorous exclusion of oxygen to prevent side reactions .

Key Recommendations for Researchers

- Synthetic Protocols : Prioritize Na₂S₂O₄ for nitro reductions to minimize side products.

- Storage : Use amber vials at –20°C for light-sensitive derivatives.

- Analytical Cross-Check : Combine TLC with UV and NMR to confirm structural integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。